molecular formula C23H26N6O B11186519 4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

4'-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2'-(piperidin-1-yl)-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11186519
M. Wt: 402.5 g/mol
InChI Key: QSNDWCSNSWAIGD-UHFFFAOYSA-N
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Description

“4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one” is a complex organic compound that belongs to the class of bipyrimidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one” typically involves multi-step organic reactions. The process may start with the preparation of the indole and piperidine intermediates, followed by their coupling with bipyrimidine under specific conditions such as:

    Catalysts: Palladium or other transition metal catalysts.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production might involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or piperidine moieties.

    Reduction: Reduction reactions can occur, especially at the bipyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Acetonitrile, methanol, toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and piperidine moieties may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The bipyrimidine core can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-4,5’-bipyrimidin-6(1H)-one
  • 4’-methyl-2-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one

Uniqueness

The unique combination of the indole, piperidine, and bipyrimidine moieties in “4’-methyl-2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2’-(piperidin-1-yl)-4,5’-bipyrimidin-6(1H)-one” provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C23H26N6O

Molecular Weight

402.5 g/mol

IUPAC Name

2-(2-methyl-2,3-dihydroindol-1-yl)-4-(4-methyl-2-piperidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C23H26N6O/c1-15-12-17-8-4-5-9-20(17)29(15)23-26-19(13-21(30)27-23)18-14-24-22(25-16(18)2)28-10-6-3-7-11-28/h4-5,8-9,13-15H,3,6-7,10-12H2,1-2H3,(H,26,27,30)

InChI Key

QSNDWCSNSWAIGD-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=CC=CC=C2N1C3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCCCC5

Origin of Product

United States

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